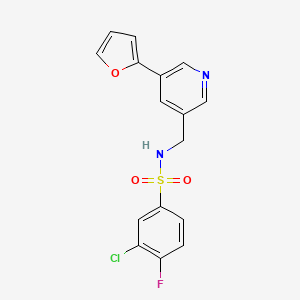
3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups including a sulfonamide, a pyridine ring, a furan ring, and halogen substituents (chlorine and fluorine). These functional groups and the overall structure suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings (pyridine and furan). The electron-withdrawing halogens (chlorine and fluorine) and the sulfonamide group could have significant effects on the electronic structure and reactivity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the pyridine ring could participate in electrophilic aromatic substitution reactions, while the sulfonamide group could undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it’s likely to have significant polarity due to the presence of the sulfonamide group and the halogens .科学的研究の応用
Crystal Structure Analysis
- The study by Bats, Frost, and Hashmi (2001) explored the crystal structures of isomorphous benzenesulfonamide compounds. They focused on understanding intermolecular interactions like C-H...O, C-H...π, and C-H...Cl in these structures, which are similar to the compound of interest (Bats, Frost, & Hashmi, 2001).
Synthesis and Structural Characterization
- Cheng De-ju (2015) investigated the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists. The study provides insights into the active groups and structural properties, relevant to the compound (Cheng De-ju, 2015).
NMR Studies of Fluorosubstituted Heterocycles
- The research by Dvornikova et al. (2003) focused on synthesizing 2-fluoro- and 3-fluoro-substituted thiophenes, pyrroles, and furans. They measured various NMR chemical shifts and coupling constants, providing valuable data for similar fluorosubstituted compounds (Dvornikova et al., 2003).
Synthesis of Nucleoside Derivatives
- Maruyama et al. (1999) described a method to introduce fluorine in nucleosides, which is relevant to understanding the synthesis and applications of fluorinated compounds like the one (Maruyama et al., 1999).
Antimicrobial and Anticancer Evaluation
- Kumar et al. (2014) synthesized a series of benzenesulfonamide derivatives and evaluated their antimicrobial and anticancer activities. This research could provide insights into potential biomedical applications of similar compounds (Kumar et al., 2014).
Corrosion Inhibition Properties
- Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, which includes analysis relevant to similar benzenesulfonamide compounds (Kaya et al., 2016).
将来の方向性
特性
IUPAC Name |
3-chloro-4-fluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O3S/c17-14-7-13(3-4-15(14)18)24(21,22)20-9-11-6-12(10-19-8-11)16-2-1-5-23-16/h1-8,10,20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDVACAJTSWCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
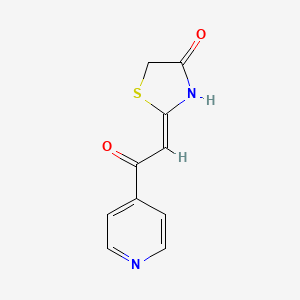

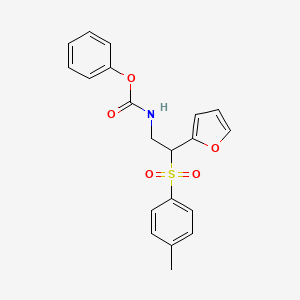
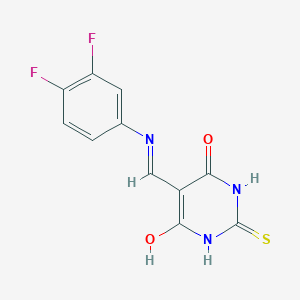
![3-Ethenylsulfonyl-N-[4-(2-methylpyrimidin-4-yl)phenyl]propanamide](/img/structure/B2658125.png)
![2-(3,5-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2658126.png)

![N-(2,3-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2658133.png)
methanone](/img/structure/B2658134.png)
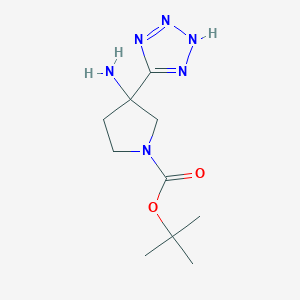

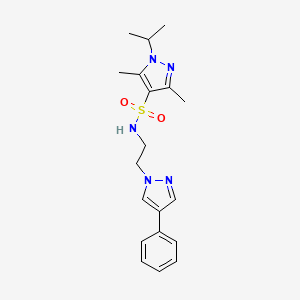
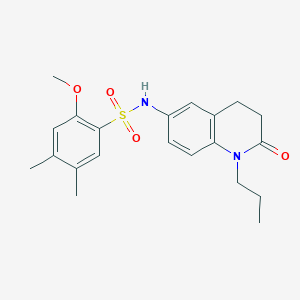
![3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B2658142.png)
